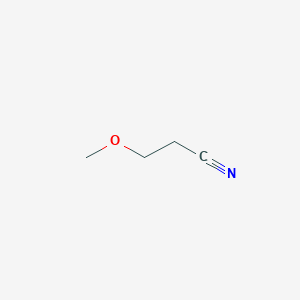
4-(Cyclohexyloxy)benzoic acid
Overview
Description
4-(Cyclohexyloxy)benzoic acid, also known as 4-COBA, is an organic compound belonging to the class of compounds known as benzoic acid derivatives. It is a white crystalline solid with a melting point of 85°C. 4-COBA has a variety of applications in the fields of chemistry, biochemistry, and pharmacology. It is used in the synthesis of drugs and other compounds, in the formation of polymers, and as a reagent in biochemical assays. Furthermore, 4-COBA has been studied for its potential use in the treatment of diseases such as cancer and Alzheimer’s.
Scientific Research Applications
Metabolism in Bacteria : 3,5-Cyclohexadiene-1,2-diol-1-carboxylic acid, related to 4-(Cyclohexyloxy)benzoic acid, is involved in the metabolic pathway of benzoic acid in bacteria, being an intermediate in the formation of catechol (Reiner, 1971).
Lanthanide Coordination Compounds : Derivatives of 4-benzyloxy benzoic acid, which is structurally similar to this compound, have been used to create lanthanide coordination compounds. These compounds' luminescent properties are influenced by the presence of electron-releasing or electron-withdrawing groups (Sivakumar et al., 2010).
Cyclopolymerization in Chemistry : In the field of chemistry, this compound derivatives have been used in the synthesis of ruthenium-based mono-, bi-, and trinuclear metathesis catalysts for cyclopolymerization of 1,6-heptadiynes (Mayershofer, Nuyken, & Buchmeiser, 2006).
Drug Delivery Systems : Benzoic acid derivatives, closely related to this compound, have been studied for their role in complex formation with alpha cyclodextrin, a drug delivery system (Dikmen, 2021).
Polymer Modification : this compound and its derivatives have been used to modify polydimethylsiloxanes, affecting their thermal and rheological properties. The introduction of benzoic acid fragments into these polymers changes their glass-transition temperature and crystallization behavior (Gorodov et al., 2018).
Liquid Crystal Compounds : Derivatives of this compound have been synthesized for use in liquid crystal compounds, with their structures confirmed through various analytical techniques and their thermal properties determined (Zhong-wei, 2006).
Catalysis and Polymer Chemistry : Studies have also focused on the reactivity of cycloaliphatic diepoxides with carboxyl functionalized polymers, using cyclohexene oxide and substituted benzoic acids (related to this compound) as model compounds (Soucek et al., 1998).
Synthesis of Benzoic Acid Derivatives : There has been research on the synthesis of 4-(trans-4'-n-alkylcyclohexyl) benzoic acids from alkanoyl chlorides, cyclohexene, and benzene, demonstrating the applicability of this compound derivatives in organic synthesis (Szczucinski & Ãbrowski, 1982).
Production of Cyclohexanecarboxylic Acid : Benzoic acid has been hydrogenated to cyclohexanecarboxylic acid using Ru/C catalysts, highlighting the relevance of benzoic acid derivatives in chemical transformations (Hong, 2004).
Food Science and Toxicology : Benzoic acid and its derivatives, including this compound, are common in foods and additives, leading to studies on their uses, exposure, metabolism, and potential health concerns (del Olmo, Calzada, & Nuñez, 2017).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 4-(Cyclohexyloxy)benzoic acid is the soluble epoxide hydrolase (sEH) enzyme . This enzyme plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling molecules involved in various physiological processes, including inflammation and blood pressure regulation .
Mode of Action
This compound acts as an inhibitor of the sEH enzyme . By inhibiting this enzyme, it prevents the conversion of EETs into their corresponding dihydroxyeicosatrienoic acids (DHETs), thereby increasing the levels of EETs . This results in enhanced anti-inflammatory, anti-atherosclerotic, antihypertensive, and analgesic effects .
Biochemical Pathways
The compound affects the arachidonic acid metabolic pathway . In this pathway, arachidonic acid is converted into EETs by the action of cytochrome P450 enzymes. Under normal conditions, EETs are further metabolized by sEH into DHETs. The presence of this compound inhibits this conversion, leading to an accumulation of eets .
Pharmacokinetics
The pharmacokinetics of this compound have been studied in non-human primates . The compound displayed high plasma concentrations when administered orally at a dose of 0.3 mg/kg . Although it was found to be more potent against sEH than other compounds, it showed higher plasma concentrations and more drug-like properties .
Result of Action
The inhibition of sEH by this compound leads to a reduction in infarct size, improved cardiac function, and prevention of the development of cardiac arrhythmias in myocardial infarction models . It also downregulates miR-133, consequently stimulating KCNQ1 and KCNH2 mRNA and protein expression, suggesting a possible mechanism for its potential therapeutic application in ischemic arrhythmias .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its stability and efficacy may be affected by factors such as temperature, pH, and the presence of other substances. Specific studies investigating the influence of environmental factors on the action of this compound are currently lacking .
Biochemical Analysis
Biochemical Properties
4-(Cyclohexyloxy)benzoic acid is known to interact with enzymes such as soluble epoxide hydrolase (sEH) . sEH plays a central role in the metabolism of bioactive lipid signaling molecules, converting epoxyeicosatrienoic acids (EETs) to less bioactive dihydroxyeicosatrienoic acids .
Cellular Effects
In the context of cellular effects, this compound has been shown to have significant impacts on various types of cells and cellular processes. For instance, it has been demonstrated to promote brown adipogenesis and reduce serum triglycerides in diet-induced obesity .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with sEH. By inhibiting sEH, it increases the levels of EETs, which have anti-inflammatory effects . This mechanism is thought to underlie its protective effects against conditions like ischemia-induced lethal arrhythmias .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. For example, in a mouse model of myocardial infarction, daily administration of this compound for 7 days before the induction of myocardial infarction resulted in significantly improved systolic and diastolic function post-myocardial infarction .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, in a study on mice, it was found that the administration of this compound resulted in significantly lower incidence of active ulcer formation and transmural inflammation, along with a significant decrease in myeloperoxidase-labeled neutrophil infiltration in the inflamed bowel .
Metabolic Pathways
This compound is involved in the metabolic pathway of arachidonic acid (ARA), a polyunsaturated fatty acid. ARA is metabolized into anti-inflammatory epoxides via cytochrome P450 enzymes, and these epoxides are then rapidly metabolized or inactivated by sEH into diol-containing products .
Subcellular Localization
The subcellular localization of this compound is not explicitly documented in the literature. Given its role as an inhibitor of sEH, it is likely to be found in locations where sEH is present. sEH is known to be a cytosolic enzyme , suggesting that this compound may also be localized in the cytosol.
properties
IUPAC Name |
4-cyclohexyloxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c14-13(15)10-6-8-12(9-7-10)16-11-4-2-1-3-5-11/h6-9,11H,1-5H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTPHEAKUEAICPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60160856 | |
| Record name | 4-Cyclohexyloxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60160856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
139-61-7 | |
| Record name | 4-(Cyclohexyloxy)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=139-61-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Cyclohexyloxybenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000139617 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 139-61-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60416 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Cyclohexyloxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60160856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-cyclohexyloxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.882 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[(1-Methyl-2-phenoxyethyl)amino]ethanol](/img/structure/B90496.png)








